
methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate (M5CM3NB) is a compound that has been studied for its potential in a variety of scientific research applications. It has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been studied for its potential in a variety of scientific research applications. It has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its mechanism of action. It has also been used to study the effects of environmental pollutants on human health. Additionally, methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been used in the synthesis of drugs and other chemicals, as well as in the study of drug metabolism.
Mecanismo De Acción
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the reduction of inflammation and pain. Additionally, methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been shown to act as an antioxidant, which may protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been studied for its effects on biochemical and physiological processes. It has been shown to reduce inflammation, pain, and oxidative stress. Additionally, methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been shown to have anti-tumor and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of environments. Additionally, methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate is non-toxic and has low volatility. However, it is important to note that methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has a limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate. One potential direction is to further investigate its effects on inflammation, pain, and oxidative stress. Additionally, further research could be conducted on its anti-tumor and anti-cancer effects. Additionally, further research could be conducted on its potential use in drug synthesis and drug metabolism. Finally, further research could be conducted on its potential use as an environmental pollutant.
Métodos De Síntesis
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate is synthesized using a reaction between 5-chloro-2-methoxy-4-methylbenzoic acid and nitromethane. The reaction is carried out in an inert atmosphere at a temperature of 40-50°C. The reaction proceeds with the formation of a nitrobenzoic acid, which is then reduced to the desired compound.
Propiedades
IUPAC Name |
methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-5-7(11)4-6(10(13)17-3)9(16-2)8(5)12(14)15/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLPPQYBGSWUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


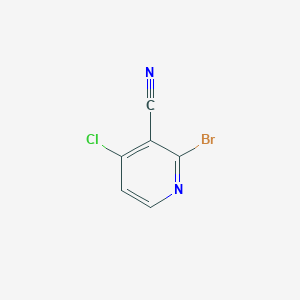
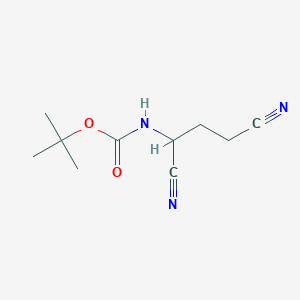
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)

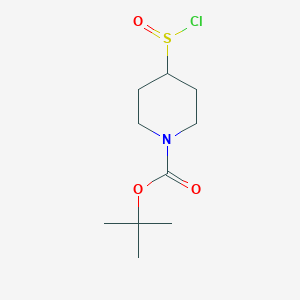
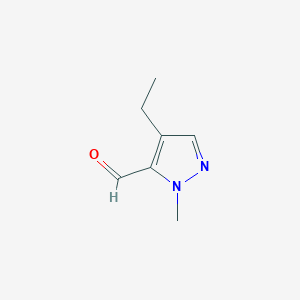


![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
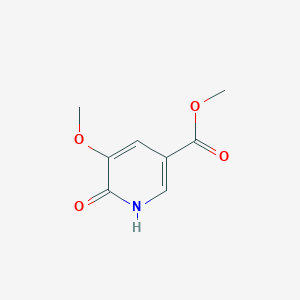
![tert-butyl N-[(2R)-1-(acetylsulfanyl)propan-2-yl]carbamate](/img/structure/B6618628.png)

